2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde
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Overview
Description
2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a dehydrating agent to facilitate the formation of the benzyloxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid.
Reduction: 2-(Benzyloxy)-3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. The benzyloxy group can act as a leaving group in substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The aldehyde group is reactive and can form various derivatives through oxidation, reduction, and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-methylpyridinium triflate
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-(Benzyloxy)ethanol
Uniqueness
2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to similar compounds. The combination of the benzyloxy, fluorine, and methyl groups on the benzene ring makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C15H13FO2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-fluoro-4-methyl-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-7-8-13(9-17)15(14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
QWFRWWAWWAVERO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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